molecular formula C12H22O B12607705 4,5-Dimethyl-2-(pentan-3-yl)-3,6-dihydro-2H-pyran CAS No. 648882-75-1

4,5-Dimethyl-2-(pentan-3-yl)-3,6-dihydro-2H-pyran

Cat. No.: B12607705
CAS No.: 648882-75-1
M. Wt: 182.30 g/mol
InChI Key: FZXOCBABUGICCW-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(pentan-3-yl)-3,6-dihydro-2H-pyran is an organic compound belonging to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(pentan-3-yl)-3,6-dihydro-2H-pyran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4,5-dimethyl-2-pentanone with an appropriate aldehyde in the presence of a catalyst can lead to the formation of the desired pyran ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(pentan-3-yl)-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methyl and pentan-3-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4,5-Dimethyl-2-(pentan-3-yl)-3,6-dihydro-2H-pyran has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(pentan-3-yl)-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethyl-2-(pentan-3-yl)-3,6-dihydro-2H-pyran
  • 4,5-Dimethyl-3-nitro-N2-(pentan-3-yl)benzene-1,2-diamine

Uniqueness

4,5-Dimethyl-2-(pentan-3-yl)-3,6-dihydro-2H-pyran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

4,5-Dimethyl-2-(pentan-3-yl)-3,6-dihydro-2H-pyran is a compound belonging to the class of dihydropyrans, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C11H18OC_{11}H_{18}O. The structure features a pyran ring with two methyl groups at positions 4 and 5, and a pentan-3-yl substituent at position 2. This unique structure contributes to its biological properties.

Antitumor Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant antitumor activity. For instance:

  • Meroterpenoids derived from natural sources have shown promising results against various cancer cell lines such as HCT116 and A549. These compounds often act by inhibiting key pathways involved in tumor growth and proliferation .
CompoundCell LineIC50 (µM)Mechanism of Action
GuajadialA5493.58Inhibits VEGFR2-mediated proliferation
Compound 6SMMC-77213.54Topoisomerase I inhibition

Neuroprotective Effects

The pyran ring structure is associated with neuroprotective properties. Compounds containing the pyran scaffold have been studied for their potential in treating neurodegenerative diseases like Alzheimer's disease (AD). They may exert their effects by modulating neurotransmitter systems and reducing oxidative stress .

Antibacterial and Antiviral Properties

Similar compounds have demonstrated antibacterial and antiviral activities. For example, beta-lapachone has shown efficacy against bacterial strains and viruses due to its ability to interfere with microbial metabolism . The structural similarities suggest that this compound may also exhibit these properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyran derivatives inhibit enzymes critical for cancer cell survival.
  • Modulation of Signaling Pathways : Compounds may disrupt signaling pathways such as Ras/MAPK involved in cell proliferation.
  • Antioxidant Activity : The ability to scavenge free radicals contributes to its neuroprotective effects.

Case Studies

  • Antitumor Efficacy : A study demonstrated that a related compound inhibited the growth of DU145 prostate cancer cells with an IC50 value significantly lower than standard treatments .
  • Neuroprotection in Animal Models : In studies involving transgenic mice models for AD, compounds similar to this compound showed reduced amyloid plaque formation and improved cognitive function .

Properties

CAS No.

648882-75-1

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

4,5-dimethyl-2-pentan-3-yl-3,6-dihydro-2H-pyran

InChI

InChI=1S/C12H22O/c1-5-11(6-2)12-7-9(3)10(4)8-13-12/h11-12H,5-8H2,1-4H3

InChI Key

FZXOCBABUGICCW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1CC(=C(CO1)C)C

Origin of Product

United States

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